spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-tetrone is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of oxygen and nitrogen atoms within its tetracyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-tetrone typically involves a multi-step process. One common approach is the iodocyclization of alkenyl alcohols, which serves as a key step in forming the spirocyclic structure . The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-tetrone involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Spiro[9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-tetrone
- Spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-dione
Uniqueness
Spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3’-oxolane]-2’,5’,13,15-tetrone stands out due to its incorporation of both oxygen and nitrogen atoms within its spirocyclic framework. This unique structural feature imparts distinct chemical and physical properties, such as enhanced water solubility and reduced lipophilicity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
54864-49-2 |
---|---|
Molecular Formula |
C16H10N2O6 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone |
InChI |
InChI=1S/C16H10N2O6/c19-9-5-16(15(22)23-9)11-10(13(20)24-14(11)21)12-8-4-2-1-3-7(8)6-17-18(12)16/h1-4,6,10-12H,5H2 |
InChI Key |
RFTAQWRCVVHXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)C12C3C(C4N2N=CC5=CC=CC=C45)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.